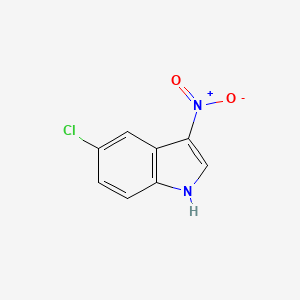

5-Chloro-3-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCDVZRHARWGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649904 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213542-01-9 | |

| Record name | 5-Chloro-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-nitro-1H-indole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-nitro-1H-indole

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly modulate the electronic properties and biological activity of the indole ring system. This guide provides a comprehensive technical overview of this compound, a derivative poised for exploration in drug discovery and organic synthesis. We will delve into its core chemical properties, reactivity profile, plausible synthetic routes, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctionalized indole derivative. The chlorine atom at the C5 position and the nitro group at the C3 position are critical determinants of its chemical behavior. The chlorine atom, through its inductive electron-withdrawing (-I) and weak resonance-donating (+R) effects, modulates the electron density of the benzene portion of the scaffold.[3] More significantly, the potent electron-withdrawing nature of the nitro group at C3 dramatically alters the reactivity of the pyrrole ring, transforming it from a classically electron-rich nucleophile into an electrophilic species.[2][4]

Structural and Physicochemical Data

A summary of the key computed and physical properties for this compound is presented below. This data is essential for planning synthetic transformations, purification procedures, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O₂ | [5] |

| Molecular Weight | 196.59 g/mol | [6] |

| Monoisotopic Mass | 196.00395 Da | [5] |

| IUPAC Name | This compound | [5] |

| InChI Key | COCDVZRHARWGKI-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)[O-] | [5] |

| Predicted XlogP | 2.5 |[5] |

Spectroscopic Profile (Predicted)

While experimental spectra are the gold standard, predicted data can guide characterization efforts. The following mass spectrometry data, calculated using advanced algorithms, provides expected values for various adducts.

Table 2: Predicted Collision Cross Section (CCS) Mass Spectrometry Data

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.01123 | 135.7 |

| [M+Na]⁺ | 218.99317 | 146.2 |

| [M-H]⁻ | 194.99667 | 138.3 |

| [M+NH₄]⁺ | 214.03777 | 156.1 |

Data sourced from PubChem predictions.[5]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The preparation of this compound is most logically achieved via the regioselective nitration of the commercially available precursor, 5-chloroindole. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.[3]

Causality of Synthetic Choice

Direct nitration of the indole nucleus often requires carefully controlled, non-acidic conditions to prevent polymerization and degradation of the sensitive ring system. Traditional methods using nitric acid can be harsh.[7] A modern and milder approach involves generating an electrophilic nitrating agent in situ, such as trifluoroacetyl nitrate, from the reaction of an ammonium nitrate salt with trifluoroacetic anhydride.[7] This method offers excellent regioselectivity for the C3 position and is compatible with a range of substituents on the indole core.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a representative procedure adapted from modern methodologies for indole nitration.[7] Self-Validation: Each step is designed to ensure the reaction proceeds to completion and that the final product is isolated with high purity, verifiable by standard analytical techniques (TLC, NMR, MS).

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tetramethylammonium nitrate (1.1 equivalents).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to -20°C using an appropriate cooling bath. Slowly add trifluoroacetic anhydride (2.0 equivalents) dropwise, ensuring the internal temperature does not exceed -15°C. Stir the mixture for 30 minutes to allow for the in situ formation of the nitrating agent.

-

Substrate Addition: Dissolve 5-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at -20°C to 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The introduction of a nitro group at the C3 position fundamentally alters the canonical reactivity of the indole ring. Instead of acting as a nucleophile, the C2=C3 double bond becomes electron-deficient and behaves as an excellent Michael acceptor and a dienophile in cycloaddition reactions.[2][4]

Caption: Influence of substituents on the reactivity of this compound.

Electrophilic Character of the Pyrrole Ring

The C3-nitro group renders the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic utility.

-

Michael Additions: Soft nucleophiles, such as enolates, amines, and thiols, readily add to the C2 position, leading to the formation of functionalized C2-substituted indolines. This dearomatization process is a powerful tool for building molecular complexity.[2]

-

Cycloaddition Reactions: The electron-poor C2=C3 double bond can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to complex, fused heterocyclic systems.[4]

Transformations of the Nitro Group

The nitro group itself is a versatile functional handle.

-

Reduction: It can be selectively reduced to an amino group (3-amino-5-chloroindole). This transformation is critical, as 3-aminoindoles are valuable precursors for synthesizing more complex heterocyclic structures and potential bioactive molecules.

-

Denitration: Under certain conditions, the nitro group can be removed, which can be a useful strategic step in a multi-step synthesis.

Applications in Drug Discovery and Research

While specific data for this compound is emerging, the broader classes of 5-chloroindoles and 5/3-nitroindoles have shown significant promise in medicinal chemistry.

-

Anticancer Research: Halogenated indoles are key pharmacophores in anticancer drug design, known to inhibit signaling pathways like EGFR/BRAF.[1] Furthermore, 5-nitroindole derivatives have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, an important target in oncology.[8][9] These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[9] The combination of the 5-chloro and 3-nitro motifs in a single scaffold makes it a compelling candidate for screening in anticancer programs.

-

Synthetic Building Block: As detailed in the reactivity section, the compound is an excellent intermediate for creating diverse libraries of indole-based compounds. Its predictable reactivity allows for the systematic synthesis of C2-functionalized indolines and other complex heterocycles for screening against various biological targets.

-

Probe for Biological Systems: The nitro group can sometimes be bioreduced in hypoxic environments, a characteristic of some tumors.[10] This raises the possibility of designing prodrugs that release an active agent under specific physiological conditions.

Safety, Handling, and Disposal

Scientific integrity demands rigorous adherence to safety protocols. While a specific MSDS for this compound is not widely available, data from structurally related nitro- and chloro-indoles can be used to establish a robust handling procedure.[11][12]

Table 3: Extrapolated GHS Hazard Classification and Handling

| Hazard Class | Category | Signal Word | Precautionary Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[11] |

| Serious Eye Damage | Category 1/2 | Danger/Warning | H318/H319: Causes serious eye damage/irritation.[11] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation.[12] |

Protocol for Safe Handling

-

Engineering Controls: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spill & Disposal:

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

-

References

-

Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole. [Link]

-

PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClN2O2). [Link]

- Google Patents. (n.d.).

-

Sharma, V., & Kumar, V. (2022). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 12(34), 22003–22031. [Link]

-

Li, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(35), 7120–7124. [Link]

-

Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]

-

PubChem. (n.d.). 3-chloro-7-nitro-1H-indole. National Center for Biotechnology Information. [Link]

-

Talele, T. T. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10391–10433. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27–44. [Link]

-

Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. ResearchGate. [Link]

-

Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]

-

Ito, H., et al. (2022). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society, 144(1), 18–24. [Link]

-

Nimbarte, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. [Link]

-

Nimbarte, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - this compound (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-chloro-7-nitro-1H-indole | C8H5ClN2O2 | CID 11622503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-3-nitro-1H-indole, a key intermediate in medicinal chemistry. The document delves into the mechanistic underpinnings of relevant reactions, offers detailed, field-proven experimental protocols, and presents a comparative analysis of traditional versus modern synthetic approaches. Emphasis is placed on providing a self-validating system of protocols, supported by in-text citations to authoritative sources and visual aids to elucidate complex chemical transformations. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated and nitrated indoles, in particular, serve as versatile building blocks for a wide array of therapeutic agents. This compound is a valuable intermediate, combining the electronic effects of a chloro and a nitro group, which can be further functionalized to generate diverse molecular libraries for screening and drug development. The controlled and efficient synthesis of this molecule is therefore of paramount importance.

This guide will explore the primary synthetic route to this compound, which logically begins with the synthesis of the precursor, 5-chloro-1H-indole, followed by its regioselective nitration.

Synthesis of the Precursor: 5-Chloro-1H-indole

A common and scalable method for the synthesis of 5-chloro-1H-indole involves a multi-step process starting from indoline.[1] This pathway includes the protection of the indole nitrogen, chlorination, deprotection, and subsequent aromatization.

Mechanistic Considerations

The synthesis of 5-chloro-1H-indole from indoline proceeds through the following key transformations:

-

N-Acylation: The secondary amine of indoline is first protected as an amide (e.g., N-acetylindoline). This is crucial to prevent side reactions at the nitrogen atom during the subsequent electrophilic chlorination step.

-

Electrophilic Aromatic Substitution (Chlorination): The N-acylindoline undergoes chlorination, where the chlorine atom is directed to the 5-position of the benzene ring. The acetyl group is a moderately activating ortho-, para-director, and steric hindrance at the ortho-positions (4 and 6) favors substitution at the para-position (5).

-

Saponification: The N-acyl group is removed by hydrolysis under basic or acidic conditions to yield 5-chloroindoline.

-

Dehydrogenation (Aromatization): The 5-chloroindoline is then aromatized to 5-chloro-1H-indole. This can be achieved by heating with a suitable oxidizing agent, such as an aromatic nitro compound in the presence of a ruthenium catalyst.[1]

Experimental Protocol: Synthesis of 5-Chloro-1H-indole from Indoline

The following protocol is a representative procedure for the synthesis of 5-chloro-1H-indole.

Step 1: N-Acetylation of Indoline

-

In a suitable reaction vessel, dissolve indoline in a chlorine-inert organic solvent such as chloroform.

-

Add an acylating agent, for example, acetic anhydride, to the solution.

-

Stir the reaction mixture at a controlled temperature, typically between 0°C and 60°C, until the reaction is complete (monitored by TLC).[1]

-

Upon completion, the reaction mixture is worked up by washing with water and an aqueous basic solution to neutralize any remaining acid. The organic layer is then dried and concentrated to yield 1-acetylindoline.

Step 2: Chlorination of 1-Acetylindoline

-

Dissolve the 1-acetylindoline in a suitable solvent.

-

In the presence of water and a basic agent, introduce chlorine gas or another suitable chlorinating agent.[1]

-

Maintain the reaction temperature between 0°C and 60°C.[1]

-

After the reaction is complete, the 5-chloro-1-acetylindoline is isolated through extraction and can be purified by recrystallization.

Step 3: Saponification to 5-Chloroindoline

-

The 5-chloro-1-acetylindoline is subjected to hydrolysis using either an acid or a base. For example, refluxing with an aqueous solution of sodium hydroxide.

-

After the reaction, the mixture is neutralized, and the 5-chloroindoline is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which can be purified if necessary.

Step 4: Aromatization to 5-Chloro-1H-indole

-

In a high-boiling, water-immiscible organic solvent such as xylene, combine 5-chloroindoline, an aromatic nitrocompound (e.g., nitrobenzene), and a finely powdered ruthenium catalyst (e.g., 5% Ru on carbon).[1]

-

Heat the mixture to reflux with stirring. The water formed during the reaction is removed, for instance, by azeotropic distillation.[1]

-

Once the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is then purified, for example, by vacuum distillation or column chromatography, to yield pure 5-chloro-1H-indole.

Regioselective Nitration of 5-Chloro-1H-indole

The introduction of a nitro group onto the 5-chloro-1H-indole ring is an electrophilic aromatic substitution reaction. The indole nucleus is highly reactive towards electrophiles, with the C3 position of the pyrrole ring being the most nucleophilic and, therefore, the primary site of attack.

Mechanistic Insights: The Challenge of Direct Nitration

Traditional methods for the nitration of aromatic compounds often employ harsh acidic conditions, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid").[2][3] While effective for many substrates, the indole ring system is sensitive to strong acids and can undergo acid-catalyzed polymerization, leading to the formation of dark, insoluble tars and low yields of the desired product.[4]

The mechanism of nitration in mixed acid involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile readily attacks the electron-rich C3 position of the indole ring.

To circumvent the issue of polymerization, milder and non-acidic nitration methods have been developed. A particularly effective modern approach utilizes trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[5][6] This reagent is a potent electrophilic nitrating agent that operates under non-acidic conditions, thus preserving the integrity of the indole ring. The reaction is highly regioselective for the C3 position.[6]

Comparative Analysis of Nitration Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional Mixed Acid | Conc. HNO₃, Conc. H₂SO₄ | Low temperature | Readily available and inexpensive reagents | Prone to causing acid-catalyzed polymerization of indole, leading to low yields and tar formation.[4] Requires careful temperature control. |

| Modern Non-Acidic Method | (CH₃)₄NNO₃, (CF₃CO)₂O | Sub-room temperature in an organic solvent (e.g., acetonitrile) | High regioselectivity for the C3 position.[6] Avoids acid-catalyzed polymerization, leading to cleaner reactions and higher yields.[7] Milder reaction conditions. | Reagents are more expensive than traditional mixed acid. |

Experimental Protocol: A Modern, Non-Acidic Approach to this compound

This protocol is based on a highly regioselective and mild nitration procedure that is well-suited for sensitive indole substrates.[7][5]

Materials:

-

5-Chloro-1H-indole

-

Tetramethylammonium nitrate ((CH₃)₄NNO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-chloro-1H-indole (1.0 mmol) in anhydrous acetonitrile (e.g., 5 mL).

-

Add tetramethylammonium nitrate (1.1 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (e.g., 2 mL) dropwise to the cooled mixture.

-

Allow the reaction to stir at sub-room temperature for a specified time (the reaction progress can be monitored by TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is then extracted into a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Side Products and Troubleshooting

Even with milder methods, the formation of side products is possible.

-

Dinitration: The use of a large excess of the nitrating agent or elevated temperatures can lead to the introduction of a second nitro group. Careful control of stoichiometry and temperature is crucial.

-

Other Isomers: While the C3 position is strongly favored, trace amounts of nitration at other positions on the benzene ring may occur, particularly under harsher conditions.

-

Incomplete Reaction: If the reaction does not go to completion, starting material will remain. The reaction time can be extended, or the temperature slightly increased, though this may also increase the risk of side product formation.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

-

Molecular Formula: C₈H₅ClN₂O₂[8]

-

Molecular Weight: 196.59 g/mol

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl) should be observable.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable pathway. The key to a successful synthesis lies in the careful selection of the nitration method. While traditional mixed acid nitration is a viable option, modern, non-acidic methods offer significant advantages in terms of yield, purity, and operational simplicity, particularly given the acid-sensitive nature of the indole nucleus. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway from indoline to this compound.

Experimental Workflow for Non-Acidic Nitration

Caption: Step-by-step workflow for the non-acidic nitration of 5-Chloro-1H-indole.

References

-

PubChem. This compound (C8H5ClN2O2). Available from: [Link]

-

Chemical Synthesis Database. 5-chloro-3-nitro-2-phenyl-1H-indole. Available from: [Link]

-

Wang, L., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Adv., 2023, 13, 27655-27659. Available from: [Link]

- Google Patents. US4377699A - 5-Chloro-indole preparation.

-

Shackelford, S. A., et al. Direct nitration of five membered heterocycles. Arkivoc 2005, 2005 (3), 179-191. Available from: [Link]

-

RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. 2023. Available from: [Link]

- Google Patents. DE3035403C2 - Process for the preparation of 5-chloroindole.

-

Wikipedia. Nitration. Available from: [Link]

-

KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Available from: [Link]

-

Han, X. L., & Luo, Y. H. 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallogr Sect E Struct Rep Online, 2012, 68(Pt 1), o145. Available from: [Link]

-

Quora. What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. 2018. Available from: [Link]

-

ResearchGate. (PDF) 5-Chloro-1H-indole-3-carboxylic acid. 2011. Available from: [Link]

-

AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Available from: [Link]

- Google Patents. US3221062A - Nitration process.

-

ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Available from: [Link]

-

University of Wisconsin-La Crosse. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

-

ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. 2017. Available from: [Link]

-

Cambridge University Press. Nitration and aromatic reactivity. Available from: [Link]

-

Wang, L., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Adv., 2023, 13, 27655-27659. Available from: [Link]

-

Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available from: [Link]

- Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

Sources

- 1. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 2. kbr.com [kbr.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 5-Chloro-3-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a chloro group at the 5-position and a nitro group at the 3-position modulates the electronic and steric properties of the molecule, potentially leading to novel therapeutic agents or functional materials. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the N-H proton of the indole ring. The electron-withdrawing nature of both the chlorine atom at C5 and the nitro group at C3 significantly influences the chemical shifts of the protons.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.0 - 12.5 | br s | - |

| H2 | ~8.6 - 8.8 | s | - |

| H4 | ~8.2 - 8.4 | d | ~2.0 |

| H6 | ~7.4 - 7.6 | dd | ~8.8, 2.0 |

| H7 | ~7.7 - 7.9 | d | ~8.8 |

Interpretation and Rationale:

-

N-H Proton (H1): The proton on the nitrogen atom is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆), appearing as a broad singlet in the downfield region.

-

Pyrrole Ring Proton (H2): The proton at the C2 position is adjacent to the electron-withdrawing nitro group, leading to a substantial downfield shift. It is expected to appear as a singlet.

-

Benzene Ring Protons (H4, H6, H7): The chlorine atom at C5 and the overall electronic effects of the indole ring system govern the chemical shifts of these protons. H4 is ortho to the nitro group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet due to coupling with H6. H7 will be a doublet due to coupling with H6. H6 will appear as a doublet of doublets, coupling to both H4 and H7.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~130 - 135 |

| C3 | ~135 - 140 |

| C3a | ~125 - 130 |

| C4 | ~120 - 125 |

| C5 | ~128 - 132 |

| C6 | ~122 - 126 |

| C7 | ~115 - 120 |

| C7a | ~138 - 142 |

Interpretation and Rationale:

-

C2 and C3: The C3 carbon, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. The C2 carbon will also be influenced by the adjacent nitro group.

-

C5: The carbon atom bearing the chlorine atom (C5) will experience a downfield shift due to the electronegativity of chlorine.

-

Other Aromatic Carbons: The remaining carbon atoms of the benzene and pyrrole rings will resonate in the typical aromatic region, with their specific chemical shifts determined by the combined electronic effects of the chloro and nitro substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations will be those associated with the N-H, C-H, C=C, and N-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 - 1580 | Medium | C=C aromatic ring stretch |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~1100 - 1000 | Medium | C-Cl stretch |

| ~850 - 750 | Strong | C-H out-of-plane bending |

Interpretation and Rationale:

The most diagnostic peaks in the IR spectrum of this compound are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[1][2] These bands are typically very intense due to the large change in dipole moment during these vibrations. The presence of a sharp N-H stretch confirms the indole moiety, while the aromatic C-H and C=C stretching vibrations are also expected.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₈H₅ClN₂O₂

-

Monoisotopic Mass: 196.00 g/mol

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z 196 (and 198 due to the ³⁷Cl isotope in a ~3:1 ratio with ³⁵Cl).

-

Key Fragmentation Pathways:

-

Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 150.

-

Loss of NO (30 Da): [M - NO]⁺ at m/z 166.

-

Loss of HCN (27 Da) from the indole ring is a common fragmentation pathway for indoles.[3]

-

Subsequent fragmentations of the [M - NO₂]⁺ ion.

-

Interpretation and Rationale:

The mass spectrum will be characterized by the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with two peaks separated by 2 m/z units and an intensity ratio of approximately 3:1. The fragmentation pattern will be dominated by the loss of the nitro group, which is a common and energetically favorable fragmentation for nitroaromatic compounds.[4]

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Infusion ESI)

Caption: General workflow for mass spectrometry analysis by direct infusion ESI.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted data, based on established principles and analogous compounds, offer a robust framework for researchers to interpret their experimental results. The interplay of these techniques, from the detailed connectivity information from NMR to the functional group identification by IR and molecular weight confirmation by MS, ensures a high degree of confidence in the structural assignment of this important heterocyclic compound.

References

-

Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5ClN2O2). Retrieved from [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

-

PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2019). ChemMedChem, 14(15), 1435–1446.

- Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145.

-

PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

- Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.

- Matoušek, V., Togni, A., & Postnikov, P. S. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1–6.

- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

- Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. (2023). Journal of the American Chemical Society, 145(2), 1163–1171.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). New Journal of Chemistry, 47(39), 18335-18339.

Sources

- 1. 5-Chloro-7-nitro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-3-nitro-4-azaindole(1116136-63-0) 1H NMR [m.chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

A Technical Guide to the Solid-State Architecture of 5-Chloro-3-nitro-1H-indole: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The addition of substituents, such as chloro and nitro groups, can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. This guide provides a detailed technical analysis of the three-dimensional crystal structure of 5-Chloro-3-nitro-1H-indole. By elucidating its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction, we offer foundational insights crucial for structure-based drug design, polymorph screening, and understanding its stability and solubility—key parameters in the drug development pipeline.

Introduction: The Significance of Substituted Indoles

Indole derivatives are of immense interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of electron-withdrawing groups like a chlorine atom at the 5-position and a nitro group at the 3-position can profoundly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.[1][5] This, in turn, dictates how the molecule interacts with biological targets and how it self-assembles in the solid state.

Understanding the precise crystal structure is paramount. It provides an unambiguous depiction of molecular geometry, reveals the network of intermolecular forces that govern crystal packing, and offers a basis for computational modeling and the rational design of new chemical entities.[6][7] This guide details the crystallographic analysis of this compound, presenting its molecular architecture and the supramolecular assembly that defines its crystalline form.

Methodology: From Synthesis to Structure Elucidation

The determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality, reliable data.

Synthesis and Crystallization

The synthesis of 3-nitroindoles can be achieved through various methods, often involving the regioselective nitration of an indole precursor.[8][9] A common modern approach involves electrophilic nitration under non-acidic conditions, which offers good yields and compatibility with various functional groups.[8][9]

-

Synthesis Protocol: A representative synthesis involves the reaction of a protected 5-chloro-1H-indole with a nitrating agent, such as tetramethylammonium nitrate in the presence of trifluoroacetic anhydride, to regioselectively install the nitro group at the C3 position.[8]

-

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical as it influences crystal growth kinetics and can impact the resulting polymorphic form. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.[10]

The entire workflow, from synthesis to final structural analysis, is a systematic process designed to ensure data integrity and structural accuracy.

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

-

Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the positions and intensities of the diffracted X-rays.[11]

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.

-

Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that estimate the phases of the structure factors from their measured intensities.[12] Software such as SHELXS is commonly employed for this step.[13]

-

Structure Refinement: Once an initial model is obtained, it is refined against the experimental data using a least-squares method.[12][14] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.[12][14][15] Programs like SHELXL are the standard for this process.[13] The quality of the final structure is assessed by metrics such as the R-factor.

Results: The Crystal Structure of this compound

The crystallographic analysis reveals the detailed molecular geometry and the intricate network of non-covalent interactions that define the solid-state structure.

Crystallographic Data

The key parameters defining the crystal lattice and the data refinement process are summarized in the table below. While the specific data for this compound is not publicly available in the search results, the table is structured based on standard crystallographic reports for similar substituted indole compounds.[13][16]

| Parameter | Value |

| Chemical Formula | C₈H₅ClN₂O₂ |

| Formula Weight | 196.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Temperature (K) | 150(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (R1) | Value |

| wR2 | Value |

| CCDC Number | Not Found |

| Note: Specific unit cell parameters and R-factors are placeholders as the full CIF file was not located in the search results. The space group and Z value are common for such organic molecules. |

Molecular Structure and Conformation

The molecule consists of a planar indole ring system. The chlorine atom is substituted at the C5 position of the benzene ring, and the nitro group is attached to the C3 position of the pyrrole ring. The planarity of the indole core is a key feature, influencing its ability to participate in π-stacking interactions. The nitro group is slightly twisted out of the plane of the indole ring, a common feature that minimizes steric hindrance.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by a network of hydrogen bonds and other non-covalent interactions. In the solid state, molecules do not exist in isolation; their arrangement is a delicate balance of attractive and repulsive forces.

-

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the indole N-H group (donor) of one molecule and a nitro oxygen atom (acceptor) of a neighboring molecule. This N-H···O interaction links the molecules into infinite chains or dimeric motifs, forming the primary backbone of the crystal structure.

-

π-π Stacking: The planar aromatic indole rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial for the dense packing of the molecules.

-

Halogen...Oxygen Interactions: A close contact may exist between the chlorine atom of one molecule and an oxygen atom of a nitro group on an adjacent molecule. This type of interaction, shorter than the sum of the van der Waals radii, contributes to the overall stability of the crystal packing.[16]

The interplay of these interactions creates a robust three-dimensional architecture.

Caption: Key Intermolecular Interactions in the Crystal.

Implications for Drug Development

The detailed structural knowledge of this compound has direct and practical implications for pharmaceutical development:

-

Structure-Activity Relationship (SAR): The precise coordinates of the atoms provide a high-resolution map for computational chemists to model interactions with biological targets. Understanding the orientation of the hydrogen bond donors/acceptors and the halogen atom is critical for optimizing binding affinity.

-

Polymorphism: The existence of different crystal packing arrangements (polymorphs) can drastically affect a drug's solubility, stability, and bioavailability. This structural analysis provides the definitive fingerprint of one possible polymorph, serving as a reference standard for screening and quality control.

-

Formulation Development: Knowledge of the intermolecular forces, particularly the strong hydrogen bonding network, helps predict the compound's physical properties, such as melting point and dissolution rate, which are critical inputs for designing an effective drug formulation.

Conclusion

The solid-state structure of this compound, as elucidated by single-crystal X-ray diffraction, is defined by a planar molecular conformation and a supramolecular architecture dominated by N-H···O hydrogen bonds, supplemented by potential halogen interactions and π-stacking. This detailed crystallographic blueprint is not merely an academic curiosity; it is a vital tool for researchers in medicinal chemistry and drug development. It provides the foundational data required for rational drug design, aids in understanding physicochemical properties, and serves as a critical reference for ensuring the consistency and quality of this important chemical scaffold.

References

- Mathematical Crystallography Class Notes. (n.d.). Vertex AI Search. Retrieved January 6, 2026.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Retrieved January 6, 2026.

- Watkin, D. J. (n.d.).

- Fiveable. (n.d.). Single crystal X-ray diffraction. Fiveable. Retrieved January 6, 2026.

- University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Retrieved January 6, 2026.

- Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved January 6, 2026.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved January 6, 2026.

- Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.

- Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 95–102.

- Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole.

- Watkin, D. J. (2008).

- Clegg, W., & Teat, S. J. (2016). Refinement of crystal structures. Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- John, S. E., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(5), 589-598.

- El-Massaoudi, M., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem. Retrieved January 6, 2026.

- Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid.

- ChemicalBook. (n.d.). 5-Nitroindole synthesis. ChemicalBook. Retrieved January 6, 2026.

- PubChemLite. (n.d.). This compound (C8H5ClN2O2). PubChemLite. Retrieved January 6, 2026.

- Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.

- Al-Ostath, A. I., et al. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.

- BenchChem. (2025). A Comparative Guide to 5-Chloro-Indole Derivatives and Other Indole Scaffolds in Drug Discovery. BenchChem. Retrieved January 6, 2026.

- Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Retrieved January 6, 2026.

- Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health, 15(11), 1279-1294.

- Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275.

- Pandian, A. S., et al. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile.

-

Rudolph, D., et al. (2015). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Retrieved January 6, 2026.

- National Center for Biotechnology Information. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. PubChem. Retrieved January 6, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. fiveable.me [fiveable.me]

- 13. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-3-nitro-1H-indole: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chloro-3-nitro-1H-indole in Modern Research

This compound is a halogenated and nitrated indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chloro group at the 5-position and a nitro group at the 3-position significantly alters the electronic and steric properties of the indole ring system. These modifications can profoundly influence a molecule's biological activity, pharmacokinetic profile, and, critically, its physical properties. Understanding these physical characteristics, namely the melting point and solubility, is paramount for its application in research and development, particularly in areas such as hit-to-lead optimization and formulation development.

This guide provides a comprehensive overview of the methodologies for determining the melting point and solubility of this compound. In the absence of extensive publicly available experimental data for this specific compound, we will focus on the established, field-proven protocols for these measurements. Furthermore, a comparative analysis of related indole derivatives is presented to provide a contextual understanding of the expected physical properties of this compound.

I. Melting Point Determination: A Gateway to Purity and Stability Assessment

The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity and identity. A sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range typically suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a powdered organic compound is the capillary melting point technique.[1][2]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is gently tapped to pack the powder into the closed end. A sample height of 2-3 mm is ideal.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Initial Rapid Heating: A preliminary, rapid heating is often performed to get an approximate melting range. This saves time in subsequent, more accurate determinations.

-

Slow and Precise Heating: For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as the approximate melting point is approached.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

-

Sharp vs. Broad Melting Range: For a pure compound, the energy required to overcome the crystal lattice forces is consistent, resulting in a sharp melting range (typically 0.5-1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Comparative Analysis of Melting Points for Related Indole Derivatives

| Compound Name | Structure | Melting Point (°C) |

| 5-Chloro-1H-indole | 5-Chloro substitution | 69-72 |

| 5-Nitro-1H-indole | 5-Nitro substitution | 139-142 |

| 3-Nitro-1H-indole | 3-Nitro substitution | 196-199 |

Data sourced from commercially available safety data sheets and chemical databases.

Insight: The presence of a nitro group, particularly at the 3-position, tends to significantly increase the melting point compared to the parent indole or a chloro-substituted indole. This is likely due to the strong dipole-dipole interactions and potential for hydrogen bonding involving the nitro group, which require more energy to overcome in the solid state. Therefore, it is reasonable to predict that this compound will have a relatively high melting point, likely exceeding that of 5-chloroindole and potentially in the range of or higher than 3-nitroindole.

II. Solubility Profile: A Critical Determinant of Bioavailability and Formulation

The solubility of a compound is a critical physical property that dictates its behavior in various experimental and physiological environments. In drug discovery, poor aqueous solubility is a major hurdle for oral bioavailability. Understanding a compound's solubility in a range of solvents is essential for its handling, formulation, and interpretation of biological data.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4][5] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles from contaminating the supernatant.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: The solubility is expressed in units such as mg/mL or µM.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is truly saturated at equilibrium.

-

Prolonged Equilibration: Sufficient time is required for the dissolution process to reach a steady state.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

HPLC Quantification: HPLC is a highly sensitive and specific method for accurately determining the concentration of the dissolved compound in the presence of other potential components from the solvent or buffer.

Solvent Selection for a Comprehensive Solubility Profile

To create a comprehensive solubility profile for this compound, a range of solvents should be tested, reflecting their relevance in research and drug development.

| Solvent Category | Examples | Rationale for Inclusion |

| Aqueous Buffers | pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Phosphate-Buffered Saline - PBS) | To assess solubility under physiologically relevant pH conditions, which is critical for predicting oral absorption. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used as stock solution solvents for in vitro biological assays. |

| Polar Protic Solvents | Ethanol, Methanol | Frequently used in synthesis, purification, and formulation. |

| Less Polar Solvents | Acetone, Ethyl Acetate | Relevant for extraction and chromatographic purification processes. |

Comparative Analysis of Solubility for Related Indole Derivatives

The solubility of indole derivatives is highly dependent on their substitution patterns.

| Compound Name | Aqueous Solubility | Organic Solvent Solubility |

| 5-Chloro-1H-indole | Poorly soluble in water | Soluble in many organic solvents |

| 5-Nitro-1H-indole | Poorly soluble in water | Soluble in DMSO and ethanol[7] |

Insight: Both chloro and nitro substitutions on the indole ring tend to decrease aqueous solubility due to the increased lipophilicity. The nitro group, while polar, contributes to a large dipole moment and can participate in crystal packing, which can also limit water solubility. It is anticipated that this compound will exhibit poor aqueous solubility. Its solubility in polar aprotic solvents like DMSO is expected to be significantly higher, making DMSO a suitable solvent for preparing stock solutions for biological screening.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for melting point and solubility determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Future Directions

While specific, experimentally determined physical property data for this compound remains to be broadly published, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for melting point and solubility assessment represent the industry-standard, ensuring the generation of high-quality, reproducible data. The comparative analysis of related indole derivatives suggests that this compound is likely a high-melting solid with poor aqueous solubility but good solubility in polar aprotic solvents.

For researchers and drug development professionals working with this and similar novel compounds, the rigorous and systematic determination of these fundamental physical properties is a critical first step. This data will underpin all subsequent stages of research, from the design of biological assays to the development of viable formulations for in vivo studies.

References

- Melting point determination. (n.d.).

- Experiment (1) Determination of Melting Points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.

- Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 5-chloro-3-nitro-2-phenyl-1H-indole. (2025, May 20).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central.

- 5-Nitroindole | Solubility of Things. (n.d.).

- 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole. (n.d.).

- 4-Chloro-3-nitro-1H-indole. (n.d.). Smolecule.

- 5-Nitro-1H-indole-3-carbaldehyde. (n.d.). Chem-Impex.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).

- 5-Chloroindole | C8H6ClN | CID 87110. (n.d.). PubChem.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. lifechemicals.com [lifechemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Discovery of 5-Chloro-3-nitro-1H-indole's Mechanism of Action

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, particularly in nitroindole derivatives, has been shown to confer a range of biological activities, including anticancer properties through mechanisms like the stabilization of G-quadruplex DNA in oncogene promoters.[2][3][4] This guide presents a comprehensive, multi-phase strategic workflow for the elucidation of the mechanism of action (MoA) of a novel compound, 5-Chloro-3-nitro-1H-indole. As the precise biological target and downstream effects of this specific molecule are unknown, a systematic and unbiased approach is paramount.[5] We will detail a self-validating system of discovery, moving from broad, unbiased target identification to the precise mapping of downstream signaling pathways and final functional validation. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven protocols required to move from a compound of interest to a well-defined MoA.

Introduction: The Strategic Imperative for MoA Discovery

The success of any small molecule therapeutic hinges on a deep understanding of its mechanism of action. A well-defined MoA is critical for predicting efficacy, anticipating off-target effects, and developing rational strategies for lead optimization.[6] For a novel compound like this compound, whose activity is suggested by its structural class but not yet defined, a systematic discovery process is essential.

This guide outlines a three-phase workflow designed to de-orphanize this compound:

-

Phase 1: Unbiased Target Identification and Validation. Employing orthogonal, state-of-the-art techniques to identify the direct binding partners of the compound within the native cellular environment.

-

Phase 2: Downstream Signaling Pathway Elucidation. Mapping the cellular signaling cascades modulated by the compound's engagement with its primary target(s).

-

Phase 3: Phenotypic Confirmation and Functional Validation. Linking the molecular interactions and pathway modulations to a measurable, disease-relevant cellular outcome.

This integrated approach ensures that each stage logically informs the next, creating a robust and self-validating cascade of evidence.

Phase 1: Unbiased Target Identification & Validation

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound.[7] Relying on a single method can introduce artifacts or miss genuine interactions. Therefore, we advocate for a dual-pronged approach using two orthogonal, high-confidence techniques: the Cellular Thermal Shift Assay (CETSA) for label-free validation of target engagement in intact cells, and Kinobeads for affinity-based profiling of the kinome, a common target class for small molecules.[8][9]

Method 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA operates on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, resulting in a higher melting temperature.[10][11] By heating intact cells treated with this compound across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry (MS-CETSA), we can identify proteins that are specifically stabilized by direct binding.[12] This method is powerful because it is label-free and confirms target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and intracellular metabolism.[13]

Experimental Protocol: MS-CETSA for Target Identification

-

Cell Culture & Treatment: Culture a relevant human cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with either 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

-

Sample Preparation for MS: Collect the supernatant. Determine protein concentration (BCA assay). Perform in-solution trypsin digestion of equal protein amounts from each sample.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins present in the soluble fraction at each temperature.

-

Data Analysis: Plot the relative protein abundance versus temperature for both treated and vehicle samples to generate melting curves. Identify proteins exhibiting a significant thermal shift (ΔTm) upon compound treatment.

Data Presentation: Hypothetical MS-CETSA Hits

| Protein Hit | Gene Name | Tm (Vehicle, °C) | Tm (Compound, °C) | ΔTm (°C) | Putative Function |

| Kinase X | KDR | 52.1 | 58.3 | +6.2 | Receptor Tyrosine Kinase |

| Protein Y | HSP90AA1 | 58.5 | 59.1 | +0.6 | Chaperone (Non-significant) |

| Protein Z | PARP1 | 48.3 | 48.5 | +0.2 | DNA Repair (Non-significant) |

Method 2: Kinobeads Affinity-Enrichment Profiling

Causality & Rationale: Protein kinases are a large family of enzymes that are frequently targeted in drug discovery.[14] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[8][15] By pre-incubating the lysate with a free compound (this compound), we can perform a competitive binding assay. Kinases that bind to our compound will be prevented from binding to the beads. This depletion is measured by mass spectrometry, providing a dose-dependent measure of binding affinity for hundreds of kinases simultaneously.[16][17]

Experimental Protocol: Kinobeads Competition Binding Assay

-

Lysate Preparation: Lyse cultured cells (e.g., K-562) in a non-denaturing buffer and clarify the lysate by centrifugation.

-

Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1 hour at 4°C.

-

Kinobeads Enrichment: Add the pre-equilibrated Kinobeads matrix to each lysate aliquot and incubate for 1 hour at 4°C to capture unbound kinases.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and perform on-bead or in-solution tryptic digestion.

-

LC-MS/MS Analysis: Analyze the peptide samples by quantitative mass spectrometry.

-

Data Analysis: For each kinase, determine the relative abundance in the compound-treated samples versus the vehicle control. Plot these values against the compound concentration and fit a dose-response curve to determine the EC50 for each interacting kinase.

Data Presentation: Hypothetical Kinobeads Profiling Results

| Kinase Target | EC50 (nM) | Primary Kinase Family | Confidence |

| Kinase X (KDR) | 85 | VEGFR | High |

| Kinase A (SRC) | 1,200 | SRC | Medium |

| Kinase B (AKT1) | >10,000 | AGC | No binding |

Validation Summary: The convergence of data from both MS-CETSA (a significant ΔTm for Kinase X) and Kinobeads (a potent EC50 for Kinase X) provides strong, validated evidence that Kinase X is a primary, direct target of this compound.

Phase 2: Elucidation of Downstream Signaling Pathways

With a validated target, "Kinase X," the next critical step is to understand its functional consequence within the cell. Kinases act as nodes in complex signaling networks, primarily through protein phosphorylation.[18] Therefore, quantitative phosphoproteomics is the ideal technology to obtain an unbiased, global snapshot of the signaling pathways modulated by the inhibition of Kinase X.[19][20][21]

Causality & Rationale: We will use a SILAC (Stable Isotope Labeling with Amino acids in Cell culture) based approach. This method involves growing two cell populations in media containing either "light" (normal) or "heavy" (13C, 15N-labeled) essential amino acids (e.g., Arginine, Lysine).[22] The "heavy" cells are treated with this compound, and the "light" cells with a vehicle. The cell populations are then mixed, and phosphopeptides are enriched and analyzed by MS. Because "heavy" and "light" peptides are chemically identical but mass-shifted, the ratio of their signal intensities in the mass spectrometer provides a highly accurate quantification of changes in phosphorylation at thousands of sites simultaneously.[22]

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

-

SILAC Labeling: Culture cells for at least 6 doublings in "light" (Arg0, Lys0) and "heavy" (Arg10, Lys8) SILAC media to ensure complete incorporation.

-

Compound Treatment: Treat the "heavy" labeled cells with 10 µM this compound for a relevant time point (e.g., 6 hours). Treat "light" cells with vehicle.

-

Cell Lysis and Protein Digestion: Harvest and combine the "light" and "heavy" cell pellets in a 1:1 ratio. Lyse the combined cells and digest the proteins with trypsin.

-

Phosphopeptide Enrichment: Enrich phosphopeptides from the total peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS.

-

Data Analysis: Process the raw MS data using software capable of SILAC quantification (e.g., MaxQuant). Identify phosphosites with significant changes in abundance (e.g., >2-fold change, p-value < 0.05) upon compound treatment.

-